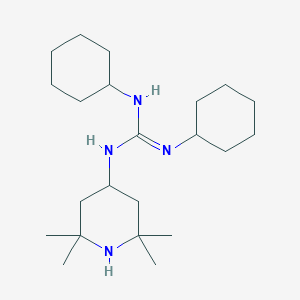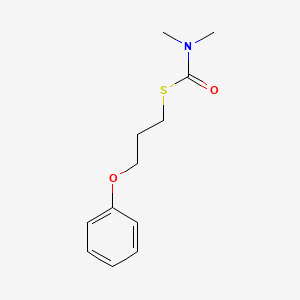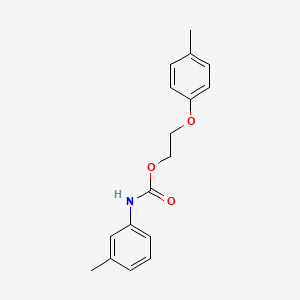![molecular formula C25H32N4O2 B14516295 1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-13-8](/img/structure/B14516295.png)
1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by the presence of a nitrophenyl group attached to a benzene ring, which is further connected to three pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multi-step organic reactions. One common approach is the nitration of a benzene derivative followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
科学的研究の応用
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine rings may interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
1,3,5-Trinitrobenzene: A compound with three nitro groups attached to a benzene ring, known for its explosive properties.
1,3,5-Triphenylbenzene: A compound with three phenyl groups attached to a benzene ring, used in materials science.
Uniqueness
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to the combination of nitrophenyl and pyrrolidine groups, which confer distinct chemical and biological properties
特性
CAS番号 |
62665-13-8 |
|---|---|
分子式 |
C25H32N4O2 |
分子量 |
420.5 g/mol |
IUPAC名 |
1-[4-[(4-nitrophenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine |
InChI |
InChI=1S/C25H32N4O2/c30-29(31)21-9-7-20(8-10-21)17-23-24(27-13-3-4-14-27)18-22(26-11-1-2-12-26)19-25(23)28-15-5-6-16-28/h7-10,18-19H,1-6,11-17H2 |
InChIキー |
YPLAVMNLTFBAQX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)


![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)




![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)



